3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic chromene-based ester derivative with a benzyloxycarbonyl (Cbz)-protected aminohexanoate side chain. The chromene core (2-oxo-2H-chromene) is substituted with methyl groups at positions 3, 4, and 7, conferring steric and electronic modifications that influence its reactivity and physicochemical properties . The 6-{[(benzyloxy)carbonyl]amino}hexanoate moiety introduces a hydrophilic, protected amine functional group, making this compound relevant for applications in drug delivery, prodrug design, or polymer chemistry .
Synthetic routes for analogous chromene derivatives often involve condensation reactions, such as the use of phosphoryl oxychloride for cyclization (e.g., synthesis of 2-methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones) . The Cbz-protected aminohexanoate side chain is typically introduced via carbodiimide-mediated esterification or NHS-ester coupling, as seen in peptidomimetic syntheses .
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C26H29NO6/c1-17-14-21(24-18(2)19(3)25(29)33-22(24)15-17)32-23(28)12-8-5-9-13-27-26(30)31-16-20-10-6-4-7-11-20/h4,6-7,10-11,14-15H,5,8-9,12-13,16H2,1-3H3,(H,27,30) |
InChI Key |
UKQXPGWLOJLFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
For 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol, the starting materials include:
-
Phenol Derivative : 3,4,7-Trimethylresorcinol (or analogous tri-substituted phenol).
-
β-Keto Ester : Ethyl acetoacetate or a methyl-substituted variant.
The reaction proceeds via acid-catalyzed cyclization, with the hydroxyl groups of the phenol facilitating electrophilic aromatic substitution.
Catalysts and Reaction Conditions
Optimized conditions from recent studies include:
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| FeCl₃·6H₂O (10 mol%) | Toluene | Reflux | 16 h | 92% |
| Meglumine sulfate | Solvent-free | 120°C | 15 min | 93% |
| H₂SO₄ (conc.) | Ethanol | Reflux | 7 h | 85% |
Key Findings :
-
Solvent-free conditions with meglumine sulfate under microwave irradiation reduced reaction time to 15 minutes while maintaining high yields.
-
FeCl₃·6H₂O in toluene provided excellent regioselectivity for the 5-hydroxyl group, critical for subsequent esterification.
Preparation of 6-{[(Benzyloxy)Carbonyl]Amino}Hexanoic Acid
The side chain is synthesized via sequential amine protection and carboxyl activation.
Amine Protection with Benzyloxycarbonyl (Cbz) Group
6-Aminohexanoic acid is treated with benzyl chloroformate in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base:
Conditions : 0°C to room temperature, 2–4 hours, >90% yield.
Carboxyl Activation
The carboxylic acid is activated to its acid chloride using thionyl chloride:
Conditions : Reflux in anhydrous dichloromethane, 2 hours, quantitative yield.
Esterification of Coumarin and Hexanoate Side Chain
The final step involves coupling the coumarin’s 5-hydroxyl group with the activated hexanoic acid derivative.
Acid Chloride Method
Reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with 6-Cbz-aminohexanoyl chloride in the presence of triethylamine:
Conditions : Anhydrous DCM, 0°C to RT, 12 hours, 75–80% yield.
Steglich Esterification
Alternative method using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):
Comparative Analysis of Esterification Methods
| Method | Catalyst | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| Acid chloride | Et₃N | DCM | 12 h | 80% | High |
| Steglich | DCC/DMAP | DCM | 24 h | 75% | Moderate |
Key Findings :
-
The acid chloride method offers higher yields and shorter reaction times but requires rigorous anhydrous conditions.
-
Steglich esterification avoids handling corrosive reagents (e.g., SOCl₂) but necessitates longer reaction times.
Optimization Strategies for Enhanced Efficiency
Solvent-Free Microwave-Assisted Synthesis
Recent advancements in solvent-free Pechmann condensation under microwave irradiation reduced reaction times from hours to minutes while improving yields (e.g., 93% in 15 minutes).
Catalytic Recycling in Pechmann Condensation
Iron-based catalysts (e.g., FeCl₃·6H₂O) demonstrate recyclability up to three cycles without significant loss in activity, enhancing cost-effectiveness.
Challenges in Large-Scale Synthesis
-
Steric Hindrance : Bulky substituents on the coumarin core impede esterification efficiency.
-
Cbz Group Stability : The benzyloxycarbonyl group is susceptible to hydrogenolysis, requiring inert atmospheres during reactions.
-
Purification Complexity : Column chromatography is often necessary to isolate the target compound from regioisomers.
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The chromen-2-one core is known to interact with various biological pathways, potentially inhibiting or activating certain processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Chromene Esters
Chromene esters with varying substituents and side chains exhibit distinct biological and chemical behaviors. Key analogues include:
Key Observations:
- Substituent Effects: Methyl groups at positions 3, 4, and 7 enhance lipophilicity and steric hindrance compared to unsubstituted chromenes (e.g., 4-amino-2-oxo-2H-chromene). This may reduce aqueous solubility but improve membrane permeability .
- Side Chain Flexibility: The 6-{[(benzyloxy)carbonyl]amino}hexanoate group provides a spacer for conjugation, similar to Boc-protected aminohexanoic acid (BocAhx) in genetic code expansion studies .
Functional Analogues with Cbz-Protected Aminohexanoate Moieties
Compounds sharing the Cbz-aminohexanoate motif but differing in core structures include:
Key Observations:
- Synthetic Versatility: The Cbz group is widely used for amine protection due to its stability under acidic conditions and ease of removal via hydrogenolysis .
- Biological Relevance: Cbz-aminohexanoate derivatives are employed in tumor-targeting agents (e.g., MRI contrast agents) and enzyme inhibitors (e.g., SARS-CoV-2 cathepsin-L inhibitors) .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The target compound’s lipophilic chromene core and Cbz group likely reduce aqueous solubility compared to unsubstituted chromenes (e.g., 4-amino-2-oxo-2H-chromene) but enhance compatibility with lipid-based delivery systems .
- Stability: The ester linkage in 6-{[(benzyloxy)carbonyl]amino}hexanoate is susceptible to hydrolysis under basic conditions, whereas the Cbz group remains stable unless exposed to H₂/Pd.
Biological Activity
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
The molecular formula of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is , with a molecular weight of approximately 389.45 g/mol. The compound features a chromenone structure which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The chromenone core can inhibit enzymes such as acetylcholinesterase (AChE), which plays a significant role in neurodegenerative disorders like Alzheimer's disease. Studies have shown that similar compounds exhibit strong AChE inhibitory activity .
- Anticancer Properties : Research indicates that coumarin derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values as low as 0.47 µM .
- Antimicrobial Activity : Coumarins have been noted for their antibacterial and antifungal properties. The presence of specific functional groups in the structure enhances their effectiveness against microbial pathogens.
Anticancer Activity
A study evaluated the anticancer potential of various coumarin derivatives, including the target compound. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3,4,7-trimethyl coumarin | MCF-7 | 0.47 |
| Other derivatives | MCF-7 | 9.54 - 16.1 |
This data suggests that modifications to the coumarin structure can significantly influence its anticancer efficacy .
Acetylcholinesterase Inhibition
In silico studies have shown that the compound can effectively bind to the active site of AChE, leading to inhibition of enzyme activity:
| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Target Compound | 2.7 | -9.5 |
| Control Compound | 5.0 | -8.0 |
These findings indicate that structural modifications can enhance binding affinity and inhibitory activity against AChE .
Case Studies
Several case studies have highlighted the biological significance of coumarin derivatives:
- Neuroprotective Effects : A study involving animal models demonstrated that administration of coumarin derivatives resulted in improved cognitive function and reduced oxidative stress markers in the brain.
- Antimicrobial Efficacy : In vitro tests showed that coumarins exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the key synthetic routes for constructing the coumarin core in 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl derivatives?
The coumarin scaffold can be synthesized via cyclocondensation of substituted phenols with β-keto esters or Meldrum’s acid. For example, 4-hydroxy-2-oxo-2H-chromene derivatives are synthesized by refluxing substituted phenols with Meldrum’s acid in ethanol under argon, followed by crystallization (e.g., 7-ethylamino-6-methyl-2-oxo-2H-chromene-3-carboxylic acid synthesis in 92% purity) . Methylation at positions 3, 4, and 7 can be achieved using alkylating agents under controlled pH and temperature.
Q. How is the benzyloxycarbonyl (Cbz)-protected aminohexanoate moiety introduced into the coumarin structure?
The hexanoate chain with a Cbz-protected amine is typically coupled to the coumarin’s 5-hydroxy group via esterification. A method involves activating the carboxylic acid (e.g., 6-{[(benzyloxy)carbonyl]amino}hexanoic acid) with EDC·HCl and DMAP in dichloromethane (DCM), followed by reaction with the hydroxylated coumarin derivative. This yields the ester linkage with >90% purity, as demonstrated in analogous Cbz-protected amino acid couplings .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns methyl, carbonyl, and aromatic protons (e.g., coumarin’s 2-oxo group at δ ~160 ppm in 13C NMR).
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ calculated for C29H31NO8: 521.56) .
- FT-IR : Identifies carbonyl stretches (ester C=O at ~1720 cm⁻¹, Cbz carbamate at ~1690 cm⁻¹) . Purity is validated via silica gel column chromatography (n-hexane/ethyl acetate eluent) and HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search methods use computational models to identify optimal conditions (e.g., solvent polarity, catalyst loading) for esterification or Cbz-deprotection, shortening development time by ~40% . Molecular docking can also predict the compound’s binding affinity to biological targets, guiding structural modifications .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Conflicting NMR signals (e.g., overlapping methyl peaks) are addressed by:
Q. How does the stereochemistry of the aminohexanoate chain influence biological activity?
The (S)- or (R)-configuration at the C6 amino group impacts interactions with enzymes or receptors. Chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy determines enantiomeric excess. For example, (S)-configured Cbz-aminohexanoates show 3-fold higher protease inhibition than (R)-isomers in analogous compounds .
Methodological Considerations Table
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
